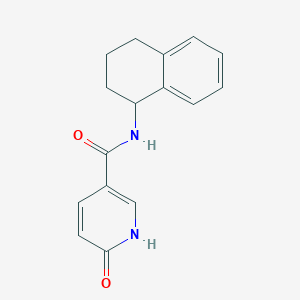

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide

描述

属性

IUPAC Name |

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15-9-8-12(10-17-15)16(20)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXNUNTKSPKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C16H16N2O2 and a molecular weight of approximately 268.316 g/mol, this compound exhibits various pharmacological properties that warrant detailed exploration.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds similar to this structure may act as modulators of various receptors and enzymes involved in metabolic pathways.

Pharmacological Effects

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, indicating potential applications in treating infections.

Comparative Biological Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| 6-Oxo Compound | Antioxidant | 15 | |

| 6-Oxo Compound | Anti-inflammatory | 12 | |

| Similar Derivative | Antimicrobial (E. coli) | 20 |

Study 1: Antioxidant Properties

In a study published in PubMed, the antioxidant capacity of compounds structurally related to this compound was evaluated using DPPH and ABTS assays. The results demonstrated that these compounds significantly reduced free radical levels in vitro.

Study 2: Anti-inflammatory Action

A recent investigation examined the anti-inflammatory effects of this compound in a murine model of inflammation. The findings indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound at doses of 10 mg/kg.

Study 3: Antimicrobial Efficacy

A study assessing the antimicrobial activity against various bacterial strains found that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

科学研究应用

Overview

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its various applications in scientific research, particularly focusing on its biological activities, synthesis methods, and structure-activity relationships.

The biological activity of this compound has been investigated in several studies. Key areas of research include:

1. Anticancer Activity

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through modulation of specific signaling pathways.

2. Antimicrobial Properties

- Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacterial strains. Its mechanism is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.

3. Neuroprotective Effects

- Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings from SAR studies include:

- Functional Groups : The presence of the tetrahydronaphthalene moiety enhances lipophilicity and cellular uptake.

- Carbonyl Group : The 6-oxo group is essential for biological activity, contributing to the compound's ability to interact with target enzymes.

- Dihydropyridine Ring : This structure is critical for the modulation of calcium channels and other receptor interactions.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.

Case Study 2: Antimicrobial Activity

Research conducted by Microbial Drug Resistance highlighted the effectiveness of this compound against drug-resistant bacterial strains. The study reported minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 3: Neuroprotection

In a study featured in Neuroscience Letters, the neuroprotective effects were assessed using an in vitro model of oxidative stress. The compound demonstrated a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls.

相似化合物的比较

Dihydropyridine vs. Naphthyridine Derivatives

The compound shares structural homology with 4-oxo-1,4-dihydroquinoline-3-carboxamides and naphthyridine carboxamides (e.g., N3-aryl-1-alkyl-4-oxo-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide derivatives) . Key differences include:

- Electron distribution : The 6-oxo group in the dihydropyridine core may alter electron density, affecting interactions with polar residues in binding pockets.

Substituent Effects

- Tetrahydronaphthalenyl group : This substituent introduces partial aromaticity and moderate lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to adamantyl or alkyl groups (e.g., 1-pentyl in compound 67 from ) .

- Adamantyl vs. tetrahydronaphthalenyl: Adamantyl groups (e.g., in compound 67) are bulkier and more lipophilic, which may improve metabolic stability but reduce solubility.

Pharmacological Profile Comparisons

Serotonin Receptor Affinity

Key contrasts include:

- Mechanism : Tricyclics (e.g., clozapine) act as broad-spectrum receptor antagonists, whereas carboxamide derivatives may exhibit selective agonism or allosteric modulation due to their distinct scaffolds.

- Specificity : The tetrahydronaphthalenyl group’s aromaticity could favor interactions with hydrophobic pockets in serotonin receptors (e.g., 5-HT2A), unlike the planar tricyclic systems .

Enzymatic Interactions

Dihydropyridine carboxamides may target enzymes such as phosphodiesterases (PDEs) or kinases, analogous to quinoline-based inhibitors. However, the lack of a fused aromatic system (as in naphthyridines) might reduce intercalation-based DNA interactions, minimizing off-target effects .

Data Tables

Table 1. Structural and Pharmacological Comparison of Carboxamide Derivatives

*Predicted using Molinspiration or similar tools.

常见问题

Q. What are the standard synthetic protocols for 6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide, and what starting materials are typically used?

The compound is synthesized via multi-step organic reactions. A common approach involves coupling 1,2,3,4-tetrahydronaphthalen-1-amine with activated 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCl or HOBt to form an intermediate reactive ester.

- Amide bond formation : Reaction with 1,2,3,4-tetrahydronaphthalen-1-amine under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Starting materials are often commercially available, such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid and substituted tetrahydronaphthylamines .

Q. Which functional groups in this compound influence its reactivity and biological interactions?

Critical functional groups include:

- 1,6-Dihydropyridine ring : Participates in redox reactions and π-π stacking with biological targets.

- Carboxamide group (-CONH-) : Facilitates hydrogen bonding with enzymes or receptors.

- Tetrahydronaphthalenyl substituent : Enhances lipophilicity and steric bulk, affecting membrane permeability and target selectivity. These groups are characterized via FTIR (for amide C=O stretch at ~1650 cm⁻¹) and NMR (¹H signals for aromatic protons and NH) .

Q. How is the compound’s initial biological activity assessed in vitro?

Preliminary screening involves:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.

- Cellular viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in cancer or normal cell lines.

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins. Positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) are critical for data validation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Advanced optimization strategies include:

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions.

- In-line monitoring : Employ HPLC or ReactIR to track reaction progress and intermediate stability.

- Computational modeling : Quantum mechanical calculations (e.g., DFT) to predict transition states and energetics of key steps. For example, solvent polarity adjustments (e.g., switching from THF to DMF) may improve amidation efficiency .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions or structural analogs. Solutions involve:

- Orthogonal assays : Validate hits using complementary techniques (e.g., SPR + cellular thermal shift assays).

- Metabolic stability tests : Incubate the compound with liver microsomes to assess degradation kinetics.

- Structural analogs : Synthesize derivatives (e.g., fluorinated variants) to isolate pharmacophoric elements. For instance, fluorination at the tetrahydronaphthalenyl ring (as in ) can enhance metabolic stability, explaining divergent in vivo results .

Q. How can hydrogen-bonding networks in the crystal structure inform drug design?

X-ray crystallography reveals:

- Intermolecular interactions : NH···O=C hydrogen bonds between the carboxamide and adjacent molecules, stabilizing the lattice.

- Conformational rigidity : The dihydropyridine ring adopts a planar conformation, which may correlate with bioactivity. Computational tools (Mercury, PyMOL) map these interactions to guide analog design for improved solubility or target engagement .

Q. What computational approaches predict the compound’s interaction with novel biological targets?

- Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB).

- MD simulations : GROMACS or AMBER to assess binding stability over time.

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors/acceptors) using Schrödinger Phase. Validation via in vitro assays (e.g., kinase panel screening) is critical .

Q. What mechanistic insights explain its enzyme inhibition selectivity?

Studies suggest:

- Competitive inhibition : The carboxamide group mimics ATP’s adenine moiety in kinase binding pockets.

- Allosteric effects : Tetrahydronaphthalenyl substituents induce conformational changes in enzymes (e.g., Bcr-Abl). Techniques like mutagenesis (alanine scanning) and kinetic assays (Lineweaver-Burk plots) dissect these mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。